molecular formula C19H23N7O3S B2603473 4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide CAS No. 2034383-05-4

4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide

Cat. No. B2603473
CAS RN: 2034383-05-4
M. Wt: 429.5
InChI Key: QVJQEYMPLHQODE-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H23N7O3S and its molecular weight is 429.5. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Electronics and Optoelectronics

The compound’s rigid electron-accepting structure, derived from the fusion of triazolo and triazine moieties, positions it as a promising material for organic electronics and optoelectronics. Specifically, it serves as an efficient thermally activated delayed fluorescence (TADF) emitter with aggregation-induced emission enhancement (AIEE) properties. These features make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, solution-processed OLEDs based on this compound exhibit impressive performance, with an external quantum efficiency (EQE) reaching up to 6.2% .

Photocatalysis and Light-Driven Reactions

Researchers have explored the compound’s potential in photocatalysis and light-driven reactions. Its unique structure may influence temperature conditions for hydrogen production (H2) via photocatalytic processes. By studying its behavior under different experimental conditions, scientists aim to optimize its performance and provide theoretical support for photochemical and thermal catalysis .

Antitubercular Drug Discovery

While not explicitly mentioned in the available literature, the compound’s structural features could be relevant for antitubercular drug discovery. Its rigid core and functional groups may interact with essential proteins involved in Mycobacterium tuberculosis (TB) growth. Further studies are needed to explore its potential as a novel anti-TB agent .

Biochemical Probes and Imaging Agents

Researchers could explore the compound’s use as a biochemical probe or imaging agent. Its rigid core and potential fluorescence properties make it suitable for tracking specific cellular processes or protein interactions. By attaching appropriate functional groups, scientists can create targeted probes for biological studies.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O3S/c1-13-22-23-18-17(20-9-11-26(13)18)25-10-8-15(12-25)21-19(27)14-4-6-16(7-5-14)30(28,29)24(2)3/h4-7,9,11,15H,8,10,12H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJQEYMPLHQODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide

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